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molecular formula C11H11N B116671 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 5840-01-7

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No. B116671
M. Wt: 157.21 g/mol
InChI Key: QCCKSFHMARIKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447088B2

Procedure details

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (37.5 g, 0.186 mol), copper chromite (13.5 g, 43 mmol) and quinoline (180 ml) were heated with stirring to 185° C. for 2 hours. The mixture was cooled, diluted with dichloromethane (1 L) and filtered over hyflo. The filtrate was washed with 2 M hydrochloric acid (2×600 ml) and twice with 2 M sodium hydroxide (150 ml) before being evaporated to dryness. The residue was purified by silica gel chromatography, eluting with a ethyl acetate/hexanes (1:6) to afford 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline (21 g, 72%) as a pale yellow solid. 1H NMR (CDCl3) 400 MHz δ: 7.44 (dd, 1H, J=0.8 and 7.6 Hz), 7.07 (d, 1H, J=3.2 Hz), 7.01 (t, 1H, J=7.2 Hz), 6.9 (dd, 1H, J=0.8 and 6.8 Hz), 6.43 (d, 1H, J=3.2 Hz), 4.16 (t, 2H, J=6 Hz), 2.99 (t, 2H, J=6.4 Hz), 2.24 (m, 2H).
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C(O)=O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1.N1C2C(=CC=CC=2)C=CC=1>ClCCl.[Cr]([O-])([O-])=O.[Cu+2]>[CH:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
C1(=CN2CCCC3=CC=CC1=C23)C(=O)O
Name
Quantity
180 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
13.5 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
with stirring to 185° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered over hyflo
WASH
Type
WASH
Details
The filtrate was washed with 2 M hydrochloric acid (2×600 ml) and twice with 2 M sodium hydroxide (150 ml)
CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a ethyl acetate/hexanes (1:6)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CN2CCCC3=CC=CC1=C23
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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